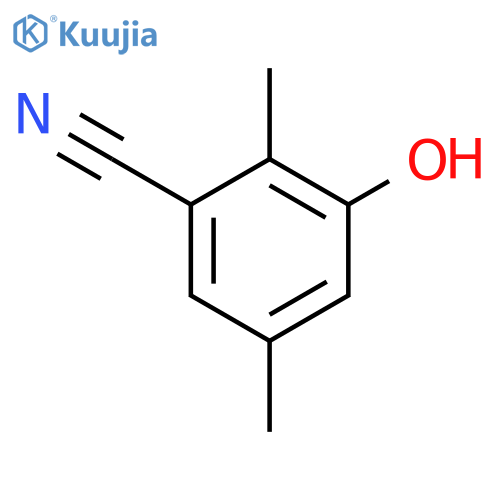Cas no 90563-55-6 (2,5-Dimethyl-3-hydroxybenzonitrile)

90563-55-6 structure
商品名:2,5-Dimethyl-3-hydroxybenzonitrile
CAS番号:90563-55-6
MF:C9H9NO
メガワット:147.173862218857
CID:5004701
2,5-Dimethyl-3-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,5-Dimethyl-3-cyan-phenol
- 2,5-Dimethyl-3-hydroxybenzonitrile
-
- インチ: 1S/C9H9NO/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4,11H,1-2H3
- InChIKey: ZDQBFSUXGSTPET-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C)C=C(C#N)C=1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 181
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 44
2,5-Dimethyl-3-hydroxybenzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009835-500mg |
2,5-Dimethyl-3-hydroxybenzonitrile |
90563-55-6 | 97% | 500mg |
$847.60 | 2023-08-31 | |
| Alichem | A010009835-250mg |
2,5-Dimethyl-3-hydroxybenzonitrile |
90563-55-6 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A010009835-1g |
2,5-Dimethyl-3-hydroxybenzonitrile |
90563-55-6 | 97% | 1g |
$1579.40 | 2023-08-31 |
2,5-Dimethyl-3-hydroxybenzonitrile 関連文献
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
90563-55-6 (2,5-Dimethyl-3-hydroxybenzonitrile) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
